3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a benzimidazole moiety fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves the condensation of 1,2-diaminobenzene with aldehydes to form the benzimidazole core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines .
Scientific Research Applications
3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function and leading to various biological effects. The triazine ring may also contribute to its activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities with 3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one.
Triazine derivatives: Compounds such as melamine and cyanuric acid have similar triazine cores.
Uniqueness
What sets this compound apart is its unique combination of benzimidazole and triazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-8-12(20)17-13(19-18-8)14-7-6-11-15-9-4-2-3-5-10(9)16-11/h2-5H,6-7H2,1H3,(H,15,16)(H2,14,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBIWICDLVMBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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